molecular formula C11H18FNO4 B1407722 Methyl (R)-1-Boc-3-fluoropyrrolidine-3-carboxylate CAS No. 1438852-70-0

Methyl (R)-1-Boc-3-fluoropyrrolidine-3-carboxylate

Cat. No.: B1407722
CAS No.: 1438852-70-0
M. Wt: 247.26 g/mol
InChI Key: WJXDMHSZPKIZKP-LLVKDONJSA-N
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Description

Methyl (R)-1-Boc-3-fluoropyrrolidine-3-carboxylate (CAS 1438852-70-0) is a fluorinated pyrrolidine derivative with significant utility in pharmaceutical chemistry. Its molecular formula is C₁₁H₁₈FNO₄, and it has a molecular weight of 247.263 g/mol . Key physical properties include a density of 1.2±0.1 g/cm³, a boiling point of 283.2±40.0 °C at 760 mmHg, and a flash point of 125.1±27.3 °C . The compound features a tert-butoxycarbonyl (Boc) protecting group and a methyl ester, which enhance its stability during synthetic processes. Fluorination at the 3-position of the pyrrolidine ring is critical for modulating metabolic stability and target binding in drug candidates.

Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl (3R)-3-fluoropyrrolidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18FNO4/c1-10(2,3)17-9(15)13-6-5-11(12,7-13)8(14)16-4/h5-7H2,1-4H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXDMHSZPKIZKP-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@](C1)(C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-1-Boc-3-fluoropyrrolidine-3-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or amines.

    Introduction of the Fluorine Atom: The fluorine atom is introduced at the 3-position of the pyrrolidine ring using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Protection of the Nitrogen Atom: The nitrogen atom is protected using a tert-butoxycarbonyl (Boc) group, which is introduced through a reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Esterification: The carboxylic acid group is esterified using methanol and a suitable catalyst, such as sulfuric acid or hydrochloric acid, to form the methyl ester.

Industrial Production Methods

Industrial production of Methyl ®-1-Boc-3-fluoropyrrolidine-3-carboxylate follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl ®-1-Boc-3-fluoropyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis.

    Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used, such as azido or cyano derivatives.

    Hydrolysis: The major product is the corresponding carboxylic acid.

    Deprotection: The major product is the free amine.

Scientific Research Applications

Medicinal Chemistry

MBF serves as a significant building block in the synthesis of pharmaceutical compounds. Its structure is particularly advantageous for:

  • Drug Development : MBF is explored for its potential in developing new antidepressants and anticancer agents. The fluorine atom enhances metabolic stability and influences the binding affinity of the resulting drug candidates, making them more effective against biological targets .
  • Fluorinated Analogs : The compound is used to synthesize fluorinated analogs of biologically active molecules, which are crucial for studying pharmacokinetics and pharmacodynamics. These analogs can lead to improved therapeutic profiles.

Organic Synthesis

In organic chemistry, MBF acts as an intermediate in the synthesis of complex organic molecules. Its applications include:

  • Synthesis of Fluorinated Pyrrolidines : MBF can be transformed into various fluorinated pyrrolidine derivatives, which are valuable in creating diverse chemical libraries for drug discovery .
  • Chiral Catalysts : The unique stereochemistry of MBF allows its use in developing chiral catalysts, which are essential for asymmetric synthesis processes. This capability can lead to more efficient and selective reactions in synthetic chemistry .

Biological Studies

While specific biological activity data on MBF is limited, similar compounds have demonstrated significant biological properties. Research focuses on:

  • Interaction Studies : Understanding how MBF interacts with biological targets is crucial for assessing its pharmacological profile. Such studies often involve evaluating its effects on enzyme activity and receptor binding .

Industrial Applications

Beyond academic research, MBF finds applications in industrial settings:

  • Agrochemicals : The compound can be utilized in synthesizing agrochemicals, where fluorinated compounds often exhibit improved efficacy and stability compared to non-fluorinated analogs.

Mechanism of Action

The mechanism of action of Methyl ®-1-Boc-3-fluoropyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets. The Boc protecting group ensures selective reactivity, enabling the compound to be used in targeted synthesis and drug development.

Comparison with Similar Compounds

Physical and Chemical Properties Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Features
Methyl (R)-1-Boc-3-fluoropyrrolidine-3-carboxylate 1438852-70-0 C₁₁H₁₈FNO₄ 247.263 283.2 ± 40.0 Boc-protected, methyl ester
Methyl (S)-1-Boc-3-fluoropyrrolidine-3-carboxylate 1438852-71-1 C₁₁H₁₈FNO₄ 247.26 N/A S-enantiomer, similar stability
(R)-1-Boc-3-fluoropyrrolidine 876617-25-3 C₉H₁₆FNO₂ 189.23 N/A No methyl ester, simpler structure
Methyl 3-fluoro-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate 1461698-11-2 C₁₄H₁₈FNO₂ 251.3 N/A Phenylethyl substituent, higher lipophilicity

Implications for Drug Development

  • Fluorination : The 3-fluoro group in all compared compounds enhances metabolic stability by resisting oxidative degradation, a common issue in drug candidates .
  • Boc Protection : The Boc group in the target compound and its enantiomer allows for selective deprotection under mild acidic conditions, enabling sequential functionalization .
  • Steric and Electronic Effects : Bulky substituents (e.g., phenylethyl) may improve target affinity but require optimization for solubility. Simpler structures (e.g., (R)-1-Boc-3-fluoropyrrolidine) are more suited as building blocks .

Biological Activity

Methyl (R)-1-Boc-3-fluoropyrrolidine-3-carboxylate (MBF) is a fluorinated pyrrolidine derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological applications. This article explores the biological activity of MBF, synthesizing findings from various studies and highlighting its significance in drug development.

Chemical Structure and Properties

This compound has the molecular formula C₁₁H₁₈FNO₄, with a molecular weight of approximately 247.263 g/mol. The compound features a pyrrolidine ring, a tert-butyloxycarbonyl (Boc) protecting group, and a fluorine atom at the 3-position. These components contribute to its stability and reactivity in biological systems.

The biological activity of MBF is primarily linked to its role as an intermediate in the synthesis of biologically active compounds. The presence of the fluorine atom enhances metabolic stability, improves membrane permeability, and modulates interactions with biological targets such as enzymes and receptors. This modification can significantly influence the pharmacokinetics and pharmacodynamics of the resulting compounds.

1. Pharmaceutical Development

MBF serves as a precursor for synthesizing various fluorinated pyrrolidine derivatives, which are being investigated for their potential as pharmaceuticals targeting central nervous system disorders and other therapeutic areas. The incorporation of fluorine into drug candidates often leads to improved efficacy and reduced side effects.

2. Chiral Catalysis

The chiral nature of MBF allows it to be utilized in asymmetric synthesis, where it can act as a chiral catalyst. This application is particularly relevant in developing enantiomerically pure compounds that are critical in pharmaceutical formulations.

Case Study 1: Synthesis of Fluorinated Analogues

A study synthesized several fluorinated analogues from MBF, assessing their binding affinities and biological activities. The results indicated that modifications at the 3-position significantly impacted the compounds' ability to interact with target proteins involved in metabolic pathways.

Case Study 2: Evaluation of Pharmacokinetics

In another investigation, researchers evaluated the pharmacokinetic profiles of MBF-derived compounds using animal models. The findings demonstrated enhanced bioavailability and metabolic stability compared to non-fluorinated counterparts, suggesting that fluorination is a beneficial strategy in drug design .

Comparative Analysis

The following table summarizes key features of MBF and related compounds:

Compound NameMolecular FormulaKey Features
This compoundC₁₁H₁₈FNO₄Contains fluorine; potential for drug development
Methyl (S)-1-Boc-3-fluoropyrrolidine-3-carboxylateC₁₁H₁₈FNO₄Enantiomer; may exhibit different biological activity
Methyl 1-Boc-3-pyrrolidinecarboxylateC₁₁H₁₉NO₄Lacks fluorine; used as an intermediate

Q & A

(Basic) What synthetic strategies are employed to achieve high enantiomeric purity in Methyl (R)-1-Boc-3-fluoropyrrolidine-3-carboxylate?

Answer:
Enantiomeric purity is critical for chiral intermediates. Key strategies include:

  • Asymmetric Catalysis : Use of chiral catalysts to induce stereoselectivity during fluorination or ring closure.
  • Chiral Resolution : Diastereomeric salt formation or enzymatic resolution to separate enantiomers.
  • Chiral Auxiliaries : Temporary stereochemical control via auxiliaries during synthesis (e.g., Evans oxazolidinones).

For fluorinated pyrrolidines, the Boc group stabilizes the amine during synthesis and simplifies purification . Enantiomeric excess (ee) is typically verified via chiral HPLC or NMR with chiral shift reagents. For example, analogous compounds with 97% purity were isolated using reverse-phase HPLC .

(Advanced) How can X-ray crystallography and SHELX software resolve ambiguities in the stereochemical assignment of this compound?

Answer:
X-ray crystallography is the gold standard for absolute configuration determination. Steps include:

Crystal Growth : Slow evaporation from solvents like dichloromethane/hexane.

Data Collection : High-resolution diffraction data (e.g., Cu-Kα radiation).

Structure Refinement : Using SHELXL for small-molecule refinement, which handles fluorine’s strong electron density and anisotropic displacement parameters .

The Boc group’s rigid structure aids in resolving the pyrrolidine ring’s conformation. Challenges include fluorine’s high electron density, which can distort refinement; this is mitigated by refining fluorine atoms with anisotropic displacement parameters .

(Basic) What is the role of the Boc protecting group in this compound’s synthetic utility?

Answer:
The tert-butoxycarbonyl (Boc) group:

  • Stabilizes the Amine : Prevents unwanted nucleophilic reactions during synthesis.
  • Facilitates Purification : Enhances solubility in organic solvents.
  • Selective Deprotection : Removed under mild acidic conditions (e.g., TFA or HCl/dioxane) without disturbing the ester or fluorine substituents .

In downstream steps, Boc removal regenerates the free amine for further functionalization, such as amide coupling (see General Procedure F1 in for analogous amide formation) .

(Advanced) How does fluorination at the 3-position influence the compound’s reactivity in cross-coupling reactions?

Answer:
The 3-fluoro substituent:

  • Electronic Effects : Fluorine’s electronegativity withdraws electron density, polarizing adjacent bonds and enhancing susceptibility to nucleophilic attack.
  • Steric Effects : Fluorine’s small size minimizes steric hindrance, enabling efficient coupling (e.g., Suzuki-Miyaura).

In analogous fluoropyridines, fluorination improved coupling yields by 10–15% compared to non-fluorinated analogs . However, fluorine can inhibit certain Pd-catalyzed reactions due to strong metal-fluorine interactions, requiring optimized ligands (e.g., XPhos) .

(Basic) What spectroscopic techniques are used to characterize this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Signals for the Boc group (δ ~1.4 ppm, singlet) and pyrrolidine protons (δ 3.0–4.0 ppm). Fluorine coupling (³JHF) splits adjacent proton signals .
    • ¹³C NMR : Carbamate carbonyl at δ ~155 ppm; ester carbonyl at δ ~170 ppm.
    • ¹⁹F NMR : Single peak near δ -200 ppm (for CF) .
  • LC-MS : Confirms molecular weight (C₁₁H₁₈FNO₄: MW 247.3) and purity (>97% via UV detection) .

(Advanced) How can computational tools like Mercury CSD predict crystal packing and intermolecular interactions for fluorinated pyrrolidines?

Answer:
Mercury CSD enables:

  • Packing Similarity Analysis : Compare crystal structures of fluorinated analogs to predict hydrogen-bonding networks or π-stacking.
  • Void Visualization : Identify potential solvent channels or instability in crystal lattices.
  • Intermolecular Interaction Maps : Highlight fluorine’s role in C–F···H or C–F···π interactions, which stabilize crystal structures .

For example, fluorine’s high electronegativity often leads to short contacts with aromatic rings (2.8–3.2 Å), influencing solubility and melting points .

(Basic) What precautions are necessary when handling fluorinated pyrrolidine derivatives in laboratory settings?

Answer:

  • Toxicity : Fluorinated compounds may exhibit uncharacterized toxicity; use fume hoods and PPE .
  • Stability : Store under inert gas (N₂/Ar) at –20°C to prevent Boc group hydrolysis or ester degradation .
  • Waste Disposal : Follow EPA guidelines for halogenated waste; incinerate via licensed facilities .

(Advanced) How does the stereochemistry of the 3-fluorine substituent impact biological activity in drug discovery applications?

Answer:
The (R)-configuration can:

  • Enhance Binding Affinity : Optimal spatial alignment with target pockets (e.g., enzyme active sites).
  • Modulate Metabolic Stability : Fluorine reduces oxidative metabolism at the 3-position, prolonging half-life.

In a study of pyrrolidine-based protease inhibitors, the (R)-enantiomer showed 5-fold higher activity than the (S)-form due to better hydrophobic interactions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Methyl (R)-1-Boc-3-fluoropyrrolidine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl (R)-1-Boc-3-fluoropyrrolidine-3-carboxylate

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